molecular formula C12H18N6O3 B1679872 Puromycin aminonucleoside CAS No. 58-60-6

Puromycin aminonucleoside

Cat. No. B1679872
CAS RN: 58-60-6
M. Wt: 294.31 g/mol
InChI Key: RYSMHWILUNYBFW-GRIPGOBMSA-N
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Description

Puromycin aminonucleoside (PAN) is the aminonucleoside portion of the antibiotic puromycin . It is a reversible inhibitor of dipeptidyl-peptidase II and cytosol alanyl aminopeptidase that induces apoptosis in mesangial cells (MCs) accompanied by declined cell viability and enhanced inflammatory response . It is also a semi-synthetic derivative of puromycin which lacks the methoxyphenylalanyl moiety .


Physical And Chemical Properties Analysis

Puromycin aminonucleoside is a powder that is soluble in water at 50 mg/mL . Its molecular weight is 294.31 .

Scientific Research Applications

Selection Marker in Genetic Engineering

Puromycin aminonucleoside is widely used as a selection marker for cell lines that have been genetically engineered to express a resistance transgene. This application is crucial in molecular biology and genetic engineering research for maintaining cultures of cells that contain the desired genetic modification .

Probe for Protein Synthesis

It serves as an invaluable probe for protein synthesis across various model systems, including purified ribosomes, cell-free translation systems, intact cultured cells, and even whole animals. This allows researchers to study the intricacies of protein synthesis and the effects of various interventions on this fundamental biological process .

Nephrology Research

In nephrology, Puromycin aminonucleoside is used to study focal and segmental glomerulosclerosis and to induce nephrosis in rats. This has implications for understanding kidney diseases and developing potential treatments .

Study of Glomerular Disease

Researchers use this compound to study human glomerular disease, as well as glomerular function and morphology. It helps in understanding the pathophysiology of kidney diseases and testing therapeutic interventions .

Endothelial Glycosaminoglycan Synthesis

This compound is also used to probe endothelial glycosaminoglycan synthesis in cultured glomerular endothelial cells and their relation to cell permeability. This application is significant in vascular biology and can contribute to the development of treatments for vascular diseases .

Modeling Glomerular Disease

Puromycin aminonucleoside is employed as a nephrotoxin to induce acute glomerular damage in kidney organoids derived from induced pluripotent stem cells (iPSCs). This modeling is essential for studying kidney injuries and diseases at a cellular level .

Safety And Hazards

When handling Puromycin aminonucleoside, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas .

Future Directions

Puromycin aminonucleoside has been used in research to induce acute glomerular damage and to model glomerular disease . It has also been used in the study of TRPC5 inhibition in puromycin aminonucleoside-treated rats, human iPSC-derived podocytes, and kidney organoids . These studies suggest that Puromycin aminonucleoside will continue to be a valuable tool in nephrology research.

properties

IUPAC Name

(2R,3R,4S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3/t6-,7-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSMHWILUNYBFW-GRIPGOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037264
Record name Puromycin aminonucleoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Puromycin aminonucleoside

CAS RN

58-60-6
Record name Aminonucleoside
Source CAS Common Chemistry
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Record name Puromycin aminonucleoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, 3'-amino-3'-deoxy-N,N-dimethyl-
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Record name Puromycin aminonucleoside
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Record name 3'-amino-3'-deoxy-N,N-dimethyladenosine
Source European Chemicals Agency (ECHA)
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Record name PUROMYCIN AMINONUCLEOSIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of puromycin aminonucleoside in the kidney?

A1: Puromycin aminonucleoside primarily targets podocytes, the specialized cells lining the glomerular capillaries responsible for maintaining the filtration barrier in the kidney [, , , , , , ].

Q2: How does puromycin aminonucleoside affect podocytes?

A2: PAN induces various structural and functional changes in podocytes, including:

  • Foot Process Effacement: PAN causes the flattening and fusion of podocyte foot processes, leading to a disruption of the slit diaphragm, a critical component of the glomerular filtration barrier [, , , , ]. This disruption contributes to the development of proteinuria, a hallmark of nephrotic syndrome.
  • Cytoskeletal Disruption: PAN disrupts the actin cytoskeleton of podocytes, affecting their shape, adhesion, and overall function [, ]. This disruption further contributes to foot process effacement and proteinuria.
  • Apoptosis: Research suggests that PAN can induce apoptosis (programmed cell death) in podocytes, potentially contributing to the loss of these cells and the progression of glomerular damage [, , , , ].
  • Oxidative Stress: PAN is believed to increase oxidative stress in podocytes [, , , ]. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, can damage cellular components and contribute to apoptosis.

Q3: Does puromycin aminonucleoside only affect podocytes?

A3: While podocytes are the primary target, research indicates that PAN can also induce changes in other renal cells, including:

  • Glomerular Endothelial Cells: PAN can cause apoptosis in glomerular endothelial cells, contributing to the overall glomerular damage [].
  • Tubular Epithelial Cells: Studies indicate PAN can lead to tubular injury and dysfunction, potentially contributing to the overall decline in renal function observed in PAN-induced nephrosis [, , , ].

Q4: How does the effect of puromycin aminonucleoside on renal cells translate to the clinical manifestations of nephrotic syndrome?

A4: The damage to podocytes, particularly foot process effacement, leads to increased permeability of the glomerular filtration barrier. This allows proteins, primarily albumin, to leak into the urine, resulting in proteinuria, a defining characteristic of nephrotic syndrome. The loss of albumin in the urine contributes to hypoalbuminemia (low blood albumin levels) []. As the disease progresses, the combined damage to podocytes, other glomerular cells, and potentially tubular cells contributes to a decline in renal function, evidenced by decreased glomerular filtration rate and impaired ability to concentrate urine [, , , ].

Q5: What is the molecular formula and weight of puromycin aminonucleoside?

A5: The molecular formula of puromycin aminonucleoside is C22H29N7O5, and its molecular weight is 471.52 g/mol.

Q6: What is known about the absorption, distribution, metabolism, and excretion of puromycin aminonucleoside in rats?

A6: While detailed pharmacokinetic studies are limited, research indicates that PAN is rapidly absorbed after injection in rats []. The compound is distributed to various tissues, including the kidney. The exact metabolic pathways of PAN are not fully understood.

Q7: What are the common in vivo models used to study puromycin aminonucleoside-induced nephrosis?

A7: Rats, particularly Sprague-Dawley rats, are the most common in vivo model for PAN-induced nephrosis [, , , , , , , , , , , , , ]. Researchers administer PAN to rats, typically through a single intravenous injection or multiple subcutaneous injections, to induce a nephrotic syndrome closely resembling minimal change disease in humans [, , ].

Q8: Are there in vitro models to study puromycin aminonucleoside effects?

A8: Yes, researchers have developed in vitro models using cultured podocytes to study the direct effects of PAN on these cells [, , ]. These models are useful for investigating specific cellular and molecular mechanisms involved in PAN-induced podocyte injury.

Q9: Can the effects of puromycin aminonucleoside be modulated in experimental models?

A9: Yes, studies have shown that various interventions can influence the course of PAN-induced nephrosis in rats:

  • Antioxidants: Administration of antioxidants, such as vitamin E and probucol, has demonstrated protective effects against renal injury in chronic PAN models [, , ].
  • Angiotensin-Converting Enzyme (ACE) Inhibitors: Research on the effects of ACE inhibitors, like enalapril and captopril, on PAN-induced nephrosis has yielded mixed results. Some studies found a reduction in proteinuria with ACE inhibitors, while others did not observe significant benefits on the overall disease progression [, ].

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